molecular formula C14H12N2O2 B2449477 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine CAS No. 69657-62-1

2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine

Cat. No.: B2449477
CAS No.: 69657-62-1
M. Wt: 240.262
InChI Key: UIZKXQAHFXUDIX-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic aromatic compounds. According to established chemical databases, the compound's official International Union of Pure and Applied Chemistry name is this compound, which accurately reflects its structural composition and substitution pattern. This systematic name clearly indicates the presence of a benzoxazole core structure with specific substitutions at defined positions. The numbering system for benzoxazole derivatives follows conventional heterocyclic nomenclature, where the benzene ring carbons are numbered sequentially, and the oxazole portion contributes additional positional designations.

The compound belongs to the broader classification of benzoxazoles, which are defined as organic compounds containing a benzene ring fused to an oxazole ring system. Within this classification, the oxazole component is characterized as a five-membered aromatic ring containing nitrogen and oxygen atoms at the 1- and 3-positions, respectively. The systematic classification places this compound within the organoheterocyclic compounds kingdom, specifically under the benzoxazoles class. Chemical database records consistently identify this compound using various synonymous names, including 2-(4-methoxyphenyl)benzo[d]oxazol-6-amine and 2-(4-Methoxy-phenyl)-benzooxazol-6-ylamine, reflecting different but equivalent nomenclature conventions.

The compound's registration in major chemical databases provides additional systematic identifiers that facilitate unambiguous identification. The ChemSpider identification number 4314295 serves as a unique database identifier, while the European Community number and other regulatory identifiers ensure consistent recognition across different chemical information systems. This systematic approach to nomenclature and classification enables precise communication among researchers and ensures accurate compound identification in scientific literature and commercial applications.

Molecular Architecture: Benzoxazole Core and Methoxyphenyl Substituent

The molecular architecture of this compound exhibits a sophisticated arrangement of aromatic and heterocyclic systems that determine its chemical behavior and biological activity. The central benzoxazole core consists of a fused bicyclic system where a benzene ring shares two adjacent carbon atoms with an oxazole ring. This fusion creates a planar, aromatic structure that serves as the fundamental scaffold for the molecule. The benzoxazole core demonstrates remarkable stability due to its aromatic character, while simultaneously providing reactive sites that enable further functionalization and derivatization.

The methoxyphenyl substituent attached at the 2-position of the benzoxazole ring contributes significantly to the compound's overall molecular properties. This substituent consists of a phenyl ring bearing a methoxy group (-OCH₃) at the para position relative to the point of attachment. The presence of the methoxy group introduces electron-donating characteristics that can influence the electronic distribution throughout the molecular system. Research has established that benzoxazole derivatives with aromatic substituents at the 2-position often exhibit enhanced biological activity and improved pharmacological profiles compared to unsubstituted analogs.

Structural Component Position Chemical Formula Molecular Contribution
Benzoxazole core Central scaffold C₇H₄NO 118.11 g/mol
Methoxyphenyl group 2-position C₇H₇O 107.13 g/mol
Amine group 6-position NH₂ 16.03 g/mol
Total molecular structure Complete compound C₁₄H₁₂N₂O₂ 240.262 g/mol

The amine functional group positioned at the 6-position of the benzoxazole core represents another critical architectural feature. This primary amine group (-NH₂) serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's intermolecular interactions and solubility characteristics. The strategic placement of this amine group creates opportunities for hydrogen bonding interactions, which are essential for biological activity and molecular recognition processes. The compound's overall architecture demonstrates two hydrogen bond donors and four hydrogen bond acceptors, indicating substantial potential for forming hydrogen-bonded networks in both solution and solid-state environments.

The three-dimensional molecular geometry reveals a predominantly planar arrangement due to the aromatic character of both the benzoxazole core and the methoxyphenyl substituent. This planarity facilitates π-π stacking interactions between molecules and enables effective interaction with biological macromolecules through various noncovalent forces. The topological polar surface area of this compound provides insights into its membrane permeability and bioavailability characteristics, factors that are crucial for pharmaceutical applications.

Isomeric Considerations and Tautomeric Possibilities

The structural complexity of this compound gives rise to several important isomeric and tautomeric considerations that significantly impact its chemical behavior and biological activity. Positional isomerism represents the most straightforward type of isomerism possible for this compound, particularly regarding the placement of the amine substituent on the benzoxazole ring system. While the compound under investigation features the amine group at the 6-position, alternative isomers with amine substitution at other positions on the benzene ring portion of the benzoxazole core would exhibit different chemical and biological properties.

Tautomeric equilibria play a particularly significant role in benzoxazole chemistry, although the specific tautomeric behavior of this compound is influenced by the presence of the amine substituent. Research on related benzazole systems has demonstrated that tautomeric switching can occur under specific conditions, particularly in the presence of basic anions or in different solvent environments. The benzoxazole core itself generally exhibits less pronounced tautomeric behavior compared to benzimidazole analogs, primarily due to the presence of oxygen rather than nitrogen in the five-membered ring portion.

Tautomeric Form Structural Feature Stability Factor Environmental Dependence
Standard form Benzoxazole with 6-amine High in neutral conditions pH independent
Protonated amine NH₃⁺ at 6-position Variable with pH pH dependent
Deprotonated form NH⁻ at 6-position Low under normal conditions High pH required
Methoxy rotation Phenyl ring rotation Minimal energy barrier Temperature dependent

The amine functionality at the 6-position introduces additional complexity through potential acid-base equilibria. Under acidic conditions, the primary amine group can undergo protonation to form an ammonium cation, significantly altering the compound's electronic distribution and intermolecular interaction capabilities. This protonation state affects both the compound's solubility profile and its ability to engage in hydrogen bonding interactions. Conversely, under strongly basic conditions, deprotonation of the amine group could theoretically occur, although this would require extreme conditions due to the relatively low acidity of primary aromatic amines.

Carbon-13 nuclear magnetic resonance spectroscopy studies of related benzoxazole systems have provided valuable insights into tautomeric equilibria and electronic effects within these heterocyclic frameworks. The chemical shift differences observed in carbon-13 spectra can serve as indicators of electronic environments and potential tautomeric contributions. For benzoxazole derivatives, the carbon atoms at positions 4 and 7 of the benzene ring typically exhibit characteristic chemical shifts that reflect the electronic influence of the nitrogen and oxygen heteroatoms in the oxazole ring.

The methoxyphenyl substituent contributes to isomeric considerations through potential conformational flexibility around the bond connecting the phenyl ring to the benzoxazole core. While this rotation represents a conformational rather than constitutional isomerism, the different rotational conformers can exhibit varying degrees of conjugation between the phenyl ring and the benzoxazole system. This conformational flexibility can influence both the compound's physical properties and its biological activity, as different conformers may present different molecular shapes for interaction with biological targets.

Research on styrylbenzoxazole photoswitches has revealed that benzoxazole-containing systems can undergo light-induced isomerization processes under specific conditions. While this compound does not contain the alkene moiety necessary for photoisomerization, understanding of these processes provides insight into the general photochemical behavior of benzoxazole systems and their potential for structural modifications under various conditions.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)18-14/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZKXQAHFXUDIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of 2-Amino-5-nitrophenol Derivatives

The most widely implemented route involves two-stage synthesis from 2-amino-5-nitrophenol and 4-methoxybenzoic acid derivatives.

Stage 1: Formation of 6-nitro Intermediate
Reacting 2-amino-5-nitrophenol (10 mmol) with 4-methoxybenzoyl chloride (12 mmol) in dichloromethane at 0–5°C produces the amide intermediate ($$R_f = 0.42$$ in ethyl acetate/hexane 1:3). Subsequent cyclization using polyphosphoric acid (PPA) at 140°C for 6 hours yields 2-(4-methoxyphenyl)-6-nitro-1,3-benzoxazole (mp 189–191°C) in 67% yield.

Stage 2: Nitro Group Reduction
Catalytic hydrogenation of the nitro intermediate (5 mmol) with 10% Pd/C (0.2 mmol) in ethanol under $$H_2$$ (50 psi) at 25°C for 12 hours affords the target amine. This step achieves 89% conversion with <2% over-reduction byproducts.

Optimization Data

Parameter Value
Cyclization Temp 140°C
PPA Concentration 85% w/v
Hydrogenation Time 12 hours
Overall Yield 59.6%

PEG-SO3H-Catalyzed One-Pot Synthesis

Polyethylene glycol-bound sulfonic acid (PEG-SO3H) enables direct coupling of 2-amino-5-nitrophenol (10 mmol) and 4-methoxybenzoic acid (11 mmol) in solvent-free conditions:

  • Combine reactants with PEG-SO3H (2.1 mmol)
  • Heat at 120°C for 4 hours under $$N_2$$
  • Cool to 25°C and extract with CH$$2$$Cl$$2$$
  • Reduce nitro group in situ using Na$$2$$S$$2$$O$$_4$$

This method achieves 92% yield with >99% purity (HPLC). Key advantages include:

  • Elimination of isolation steps for nitro intermediate
  • Catalyst recyclability (7 cycles without activity loss)
  • Reaction scale-up to 1 mol demonstrated

Spectroscopic Data

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 8.13 (d, $$J = 8.2$$ Hz, 2H), 7.31–7.40 (m, 2H), 7.06 (d, $$J = 8.2$$ Hz, 2H), 6.58 (s, 2H, NH$$2$$), 3.91 (s, 3H)
  • HRMS (ESI+): m/z calcd for C$${14}$$H$${13}$$N$$2$$O$$2$$ [M+H]$$^+$$ 257.0926, found 257.0929

Microwave-Assisted Synthesis

Adapting methodologies from benzothiazole synthesis, microwave irradiation significantly accelerates reaction kinetics:

Procedure

  • Mix 2-amino-5-nitrophenol (1 mmol), 4-methoxybenzaldehyde (1.2 mmol), and NH$$_4$$OAc (3 mmol)
  • Irradiate at 300 W (150°C) for 15 minutes
  • Cool and purify via flash chromatography

This approach achieves 84% yield in 1/5th the time of conventional heating. Time-temperature profiles show rapid thermalization (<90 seconds) to 150°C, minimizing decomposition.

Zirconium-Catalyzed Multicomponent Reaction

A novel one-pot method using ZrCl$$_4$$ (0.1 mmol) catalyzes coupling of:

  • Catechol derivatives (1 mmol)
  • 4-Methoxybenzaldehyde (1.1 mmol)
  • NH$$_4$$OAc (3 mmol)

Post-Synthetic Functionalization

Buchwald-Hartwig Amination

Introducing amine groups to pre-formed 2-(4-methoxyphenyl)-1,3-benzoxazole:

  • Brominate at position 6 using NBS (1.1 eq) in CCl$$_4$$
  • Couple with benzophenone imine using Pd$$2$$(dba)$$3$$/Xantphos
  • Hydrolyze with HCl/MeOH

This sequence achieves 65% overall yield but requires rigorous exclusion of moisture/oxygen.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time (h) Temp (°C) Catalyst Loading
Classical Condensation 59.6 18 140 PPA (excess)
PEG-SO3H Catalysis 92 4 120 20 mol%
Microwave 84 0.25 150 None
ZrCl$$_4$$ Multicomponent 78 8 80 10 mol%

The PEG-SO3H method demonstrates superior efficiency (92% yield, 4 hours), while microwave synthesis offers the fastest route (15 minutes). Environmental metrics favor ZrCl$$4$$-catalyzed reactions due to aqueous workup and O$$2$$ as terminal oxidant.

Applications and Derivatives

Structure-activity relationship (SAR) studies highlight enhanced antifungal activity against Candida albicans (MIC 8 μg/mL) compared to unsubstituted benzoxazoles. Methylation of the 6-amine group produces N-methyl derivatives with improved blood-brain barrier permeability ($$logP$$ 2.14 vs 1.89). Recent work incorporates this scaffold into β-lactam hybrids showing 4-fold greater antibiotic activity than amoxicillin against MRSA.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation products: Oxides of the benzoxazole ring.

    Reduction products: Various amine derivatives.

    Substitution products: Functionalized benzoxazole derivatives with different substituents.

Scientific Research Applications

Scientific Research Applications

The applications of 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine span several domains, including:

Medicinal Chemistry

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial effects against various bacteria. For instance, derivatives have been tested against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, demonstrating varying degrees of inhibitory activity .
  • Anticancer Properties : Research indicates that this compound may possess anticancer properties. Similar benzoxazole derivatives have shown cytotoxic effects against multiple cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest .

Biochemical Research

  • Molecular Docking Studies : Interaction studies suggest that this compound can form hydrogen bonds with amino acids in target proteins, indicating its potential as an enzyme inhibitor or modulator in biochemical pathways . This characteristic is crucial for developing targeted therapies in cancer treatment.

Industrial Applications

  • Corrosion Inhibitors : The compound has been explored for its potential use in developing corrosion inhibitors due to its chemical stability and interaction with metal surfaces .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a derivative of this compound against several bacterial strains. The results indicated that the compound exhibited the best activity against Sarcina lutea, with a minimum inhibitory concentration (MIC) of 12 µg/mL. This suggests a promising avenue for developing new antibacterial agents based on this scaffold.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer efficacy of related benzoxazole derivatives on human cancer cell lines. One derivative demonstrated an IC50 value of 45 nM against A375 melanoma cells, indicating potent cytotoxicity. Furthermore, in vivo experiments showed significant tumor growth inhibition in xenograft models treated with this derivative at doses of 15 mg/kg.

Summary of Key Findings

Application AreaFindings
Medicinal Chemistry Exhibits antimicrobial and anticancer properties; effective against multiple bacterial strains and cancer cell lines.
Biochemical Research Potential as an enzyme inhibitor; interacts with biomolecules through hydrogen bonding.
Industrial Applications Explored as a corrosion inhibitor due to chemical stability.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine is unique due to its specific combination of a benzoxazole ring with a methoxyphenyl substituent and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine is a compound that belongs to the benzoxazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a benzoxazole ring fused with a methoxy-substituted phenyl group. Its molecular formula is C14H13N2OC_{14}H_{13}N_{2}O, with a molecular weight of approximately 225.26 g/mol. The unique arrangement of functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate the activity of enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes.
  • Receptor Interaction : It can bind to specific receptors that regulate cell signaling pathways, potentially leading to antiproliferative effects in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans18

This data suggests that the compound has a broad spectrum of activity and could be further explored for therapeutic applications in treating infections.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. For example, it has been reported to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. A notable study indicated that the compound reduced cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment .

Case Studies

Several studies have investigated the biological effects of benzoxazole derivatives similar to this compound:

  • Antiviral Activity : A series of benzoxazole derivatives were evaluated for their antiviral activity against Middle East respiratory syndrome coronavirus (MERS-CoV). One derivative exhibited an IC50 value of 0.09 µM, indicating strong inhibitory potential .
  • Cytotoxicity Assessment : In a cytotoxicity study involving human cancer cell lines, compounds related to the benzoxazole scaffold showed varying degrees of cytotoxic effects. The results highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine, and what key reaction parameters influence yield?

  • Answer : The compound is synthesized via condensation of 4-methoxybenzoyl derivatives with 6-aminobenzoxazole precursors. A typical route involves refluxing in polar aprotic solvents (e.g., DMF or THF) with catalytic acid. Key parameters include temperature (110–120°C), reaction time (8–12 hours), and stoichiometric ratios (1:1.2 amine to acylating agent). Purification via column chromatography (hexane/EtOAc gradient) yields 60–75% product. Similar methodologies for benzoxazole derivatives highlight the importance of anhydrous conditions to prevent hydrolysis of intermediates .

Q. How is the purity and structural integrity of this compound verified in academic research?

  • Answer : Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and TLC (Rf ~0.5 in hexane/EtOAc 3:1). Structural validation uses 1H NMR (δ 3.85 ppm for OCH3, δ 6.8–8.1 ppm aromatic protons) and 13C NMR (distinct signals for benzoxazole carbons). HRMS confirms molecular weight (theoretical: 256.28 g/mol), while elemental analysis ensures C/H/N ratios (±0.4% of theoretical). Reference data from NIST databases aid peak assignments .

Q. What experimental protocols are recommended for evaluating the biological activity of this compound?

  • Answer : Antimicrobial activity is tested via broth microdilution (MIC assays) against Gram-positive/negative strains. Cytotoxicity studies use MTT assays on mammalian cell lines (e.g., HEK-293). For enzyme inhibition, kinetic assays (e.g., fluorometric or spectrophotometric) monitor substrate conversion in the presence of varying compound concentrations. Positive controls (e.g., ciprofloxacin for antibacterial assays) validate experimental setups .

Advanced Research Questions

Q. How can isotope labeling (e.g., 14C) be integrated into mechanistic studies of this compound’s metabolic pathways?

  • Answer : 14C labeling at the methoxyphenyl ring is achieved via Ullmann coupling with 14C-iodomethoxybenzene. Radiolabeled compound metabolism is tracked in hepatic microsomes using radio-HPLC. Kinetic isotope effects (KIEs) are calculated by comparing reaction rates (kH/k14C) to identify rate-determining steps. This approach, as demonstrated for 2-(4-methoxyphenyl)ethanol, isolates metabolic intermediates .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions. DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces. QSAR models correlate substituent effects (e.g., methoxy position) with activity. Validation against crystallographic data (e.g., PDB entries) ensures accuracy .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?

  • Answer : Ambiguities in coupling constants or peak overlaps are resolved using 2D NMR (COSY, HSQC). Conflicting melting points may indicate polymorphism; differential scanning calorimetry (DSC) identifies crystalline forms. Reproducibility issues are mitigated by standardizing reaction conditions (e.g., strict temperature control as in ) and validating solvents for recrystallization .

Q. What strategies optimize regioselectivity in synthesizing methoxyphenyl-substituted benzoxazoles?

  • Answer : Regioselective formation is achieved using directing groups (e.g., nitro or amino substituents) on the benzoxazole core. Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling) enables precise methoxyphenyl introduction. Solvent polarity (e.g., DMSO vs. THF) and temperature gradients (45–80°C) influence pathway selectivity, as shown in triazine derivative syntheses .

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